molecular formula C5H10O B1585244 4-Penten-2-OL CAS No. 625-31-0

4-Penten-2-OL

Cat. No.: B1585244
CAS No.: 625-31-0
M. Wt: 86.13 g/mol
InChI Key: ZHZCYWWNFQUZOR-UHFFFAOYSA-N
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Description

4-Penten-2-OL: is an organic compound with the molecular formula C5H10O . It is also known by other names such as 1-Penten-4-ol and 4-Hydroxypent-1-ene . This compound is characterized by the presence of both an alcohol group (-OH) and an alkene group (C=C) within its structure, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

4-Penten-2-OL has a wide range of applications in scientific research:

Safety and Hazards

4-Penten-2-ol is classified as a flammable liquid and vapor . It can cause serious eye irritation and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Penten-2-OL can be synthesized through various methods. One common synthetic route involves the catalytic asymmetric allylation of aldehydes. For instance, a procedure involves the use of (S)-1,1’-bi-2-naphthol and titanium tetraisopropoxide in methylene chloride, followed by the addition of allyltributylstannane . The reaction is carried out at low temperatures (-78°C) and yields the desired product with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation of butadiene followed by hydrogenation . This method allows for the large-scale production of the compound with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Penten-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The alkene group can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Catalytic hydrogenation using is a typical method.

    Substitution: Reagents such as or can be used for substitution reactions.

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of or .

Comparison with Similar Compounds

    4-Penten-1-ol: Similar structure but with the hydroxyl group at a different position.

    3-Penten-2-ol: Similar structure but with the double bond at a different position.

    2-Penten-1-ol: Similar structure but with both the hydroxyl group and double bond at different positions.

Uniqueness: 4-Penten-2-OL is unique due to its specific combination of an alcohol group and an alkene group at the 2 and 4 positions, respectively. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

pent-4-en-2-ol
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InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZHZCYWWNFQUZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID10862318
Record name 4-Penten-2-ol
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Molecular Weight

86.13 g/mol
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name 4-Penten-2-ol
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CAS No.

625-31-0
Record name 4-Penten-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Penten-2-ol?

A1: this compound has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.

Q2: How can this compound be synthesized?

A2: Several synthetic routes exist for this compound. One approach involves a one-step process using mixed solvents like benzene and tetrahydrofuran, achieving yields as high as 81.3%. [] Another method utilizes the reaction of substituted camphor glycol allylboronates with acetaldehyde. [] Electrochemical additions of allyl groups from allyl halides to acetone also offer alternative synthesis pathways. []

Q3: Are there stereoselective syntheses for this compound?

A3: Yes, researchers have developed stereoselective syntheses for both enantiomers of this compound. For instance, (S)-1-(Phenylmethoxy)-4-penten-2-ol can be synthesized through catalytic asymmetric allylation reactions. [] Similarly, (R)-1-Benzyloxy-4-penten-2-ol can be obtained via mixed higher-order cyanocuprate-induced epoxide openings. []

Q4: How is the structure of this compound derivatives confirmed?

A4: Techniques like IR and 1H NMR spectroscopy are commonly employed for structural characterization of this compound and its derivatives. [, , ] In specific cases, single-crystal X-ray analysis has been used to confirm the structure of complex derivatives. []

Q5: What are some applications of this compound in organic synthesis?

A5: this compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of cyclic sulfides through electrophile-promoted thioetherification, yielding substituted tetrahydrothiophenes. [] Additionally, it plays a crucial role in synthesizing prenylarenes and related (multisubstituted allyl)arenes via palladium-catalyzed retro-allylation reactions with aryl halides. []

Q6: How is this compound used in the synthesis of natural products?

A6: this compound acts as a key starting material in the total synthesis of various natural products. This includes the piperidine alkaloid (±)-Sedridine, achieved through a diastereoselective intramolecular Diels-Alder reaction. [] It also plays a vital role in the chemoenzymatic total synthesis of the undecenolide (−)-Cladospolide C, showcasing its versatility in complex molecule synthesis. []

Q7: Can this compound participate in cyclization reactions?

A7: Yes, this compound readily undergoes cyclization reactions. For example, in acidic conditions with acetaldehyde, it forms a mixture of trimethyl-4-tetrahydropyranol isomers, providing evidence for a hemiacetal intermediate. [, ] This reactivity highlights its potential in constructing diverse cyclic ether frameworks.

Q8: How does this compound contribute to fragrance applications?

A8: Derivatives of this compound, specifically the enantiomers (-)-(1'R,2S,E)-3,3-dimethyl-5-(2',2',3'-trimethyl-3'-cyclopenten-1'-yl)-4-penten-2-ol and (+)-(1'S,2S,E)-3,3-dimethyl-5-(2',2',3'-trimethyl-3'-cydopenten-1'-yl)-4-penten-2-ol, are valuable fragrance ingredients. They impart sandalwood-like notes to perfumes and fragranced products, demonstrating their olfactory properties. []

Q9: Can this compound be used in insect attractants?

A9: Research suggests that this compound, in combination with carbon dioxide, can significantly enhance the attraction of Culex quinquefasciatus mosquitoes in traps, compared to the standard attractant 1-octen-3-ol. [] This finding highlights its potential application in mosquito control strategies.

Q10: What is the silyl-Prins reaction and how does it involve this compound?

A10: The silyl-Prins reaction is a useful synthetic transformation involving the reaction of a silyl-substituted alkene with an aldehyde. Computational studies using (Z)-4-(TMS)-4-penten-2-ol and phenylacetaldehyde provided mechanistic insights into this reaction, revealing the formation of an oxocarbenium ion intermediate that undergoes cyclization to a stabilized "silylinium" ion, ultimately yielding a dihydropyran product. []

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